molecular formula C14H11ClO3S B3024710 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde CAS No. 301179-85-1

2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde

Cat. No. B3024710
CAS RN: 301179-85-1
M. Wt: 294.8 g/mol
InChI Key: OPNCUNDVFQRSDF-UHFFFAOYSA-N
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Description

“2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde” is a compound with the molecular formula C14H11ClO3S . It has a molecular weight of 294.76 . This compound is also known as CMPTA. It is a white to light yellow powder and is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3S/c1-18-13-4-2-3-5-14 (13)19-9-6-11 (15)10 (8-16)12 (17)7-9/h2-8,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder. It has a molecular weight of 294.76 and a molecular formula of C14H11ClO3S . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Optical Properties

The compound 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde, while not directly mentioned, is structurally related to various substituted benzaldehydes studied for their potential in synthesizing metal complexes with unique optical properties. For instance, substituted benzaldehydes have been used to synthesize aluminum and zinc complexes that exhibit improved thermal stability and processability compared to reference complexes. These synthesized complexes show promising applications in emitting blue-green light, making them potential candidates for optical devices (Barberis & Mikroyannidis, 2006).

Nonlinear Optical Properties and Spectroscopic Studies

Another relevant study involves the synthesis and characterization of a compound similar in structure to 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde. This compound demonstrated significant nonlinear optical properties, highlighting its potential application in the field of photonics and optoelectronics. The study provides insights into the molecular structure and optical mechanisms, suggesting that such compounds can be explored for their nonlinear optical capabilities (Ünver, Karakas, & Elmali, 2004).

Chemical Synthesis and Characterization

Compounds with structural similarities to 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde have been synthesized and characterized through various techniques including X-ray analysis, spectroscopies (IR, NMR, UV–Visible), and elemental analysis. These studies not only contribute to the chemical understanding of such compounds but also pave the way for their application in the development of new materials with potential industrial applications (Özay et al., 2013).

Potential Applications in Organic Synthesis

The structural framework of 2-Chloro-6-hydroxy-4-(2-methoxyphenylthio)benzaldehyde suggests its utility in organic synthesis. Similar compounds have been used as intermediates in the synthesis of complex organic molecules, demonstrating the versatility of such benzaldehyde derivatives in contributing to the synthesis of pharmacologically active compounds or novel materials (Banerjee, Poon, & Bedoya, 2013).

Safety and Hazards

This compound has been assigned the hazard statements H302, H315, and H319 . This means it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). The precautionary statements P305+P351+P338 have been assigned, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-chloro-6-hydroxy-4-(2-methoxyphenyl)sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c1-18-13-4-2-3-5-14(13)19-9-6-11(15)10(8-16)12(17)7-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNCUNDVFQRSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=CC(=C(C(=C2)Cl)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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